Cas no 17403-07-5 (3-(N-Methylpiperidinyl)indole)

3-(N-Methylpiperidinyl)indole is a heterocyclic compound featuring an indole core substituted with an N-methylpiperidine moiety. This structural configuration imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both indole and piperidine rings enhances its potential as a scaffold for bioactive molecules, particularly in CNS-targeting applications. Its well-defined synthesis route ensures high purity and consistency, critical for research and development. The compound's stability under standard laboratory conditions further supports its utility in diverse synthetic pathways. Researchers value this derivative for its versatility in medicinal chemistry, particularly in the design of receptor modulators and enzyme inhibitors.
3-(N-Methylpiperidinyl)indole structure
3-(N-Methylpiperidinyl)indole structure
Product Name:3-(N-Methylpiperidinyl)indole
CAS No:17403-07-5
MF:C14H18N2
MW:214.306123256683
MDL:MFCD07776765
CID:122317
PubChem ID:11206672
Update Time:2025-06-08

3-(N-Methylpiperidinyl)indole Chemical and Physical Properties

Names and Identifiers

    • 3-(1-Methylpiperidin-4-yl)-1H-indole
    • 3-(N-Methylpiperidinyl)indole
    • 3-(1-Methyl-4-Piperidinyl)Indole
    • 1H-Indole,3-(1-methyl-4-piperidinyl)-
    • 3-(1-methyl-4-piperidinyl)-1H-indole
    • 3-(1-Methylpiperid-4-yl)-indol
    • 3-(1-methyl-piperidin-4-yl)-indole
    • Naratriptan Impurity A
    • 3-(1-methylpiperidin-2-yl)-1H-indole
    • J-010962
    • Naratriptan hydrochloride impurity, 3-(1-methylpiperidin-4-yl)-1H-indole- [USP]
    • AS-63852
    • BDBM50231652
    • UNII-7NSM99C49F
    • MFCD07776765
    • CHEMBL341485
    • A811600
    • FT-0672018
    • 1H-Indole, 3-(1-methyl-4-piperidinyl)-
    • NARATRIPTAN HYDROCHLORIDE IMPURITY, 3-(1-METHYLPIPERIDIN-4-YL)-1H-INDOLE- [USP IMPURITY]
    • 17403-07-5
    • Q27268624
    • 3-(1-methyl-2-piperidyl)-1H-indole
    • 7NSM99C49F
    • SCHEMBL3256692
    • 3-(1-Methyl-4-piperidinyl)-1H-indole; Indole, 3-(1-methyl-4-piperidyl)- (8CI); 3-(1-Methyl-4-piperidinyl)-1H-indole; Naratriptan Related Compound A
    • KYSCKYJNMTUJPA-UHFFFAOYSA-N
    • AKOS022177899
    • DTXSID90169751
    • DA-17043
    • MDL: MFCD07776765
    • Inchi: 1S/C14H18N2/c1-16-8-6-11(7-9-16)13-10-15-14-5-3-2-4-12(13)14/h2-5,10-11,15H,6-9H2,1H3
    • InChI Key: KYSCKYJNMTUJPA-UHFFFAOYSA-N
    • SMILES: N1(C)CCC(C2=CNC3C=CC=CC2=3)CC1

Computed Properties

  • Exact Mass: 214.14700
  • Monoisotopic Mass: 214.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 19Ų

Experimental Properties

  • Density: 1.103
  • Boiling Point: 373.4°Cat760mmHg
  • Flash Point: 179.6°C
  • Refractive Index: 1.618
  • PSA: 19.03000
  • LogP: 2.91500

3-(N-Methylpiperidinyl)indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-(N-Methylpiperidinyl)indole Suppliers

Amadis Chemical Company Limited
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(CAS:17403-07-5)3-(N-Methylpiperidinyl)indole
Order Number:A811600
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):413.0
Email:sales@amadischem.com

Additional information on 3-(N-Methylpiperidinyl)indole

Introduction to 3-(N-Methylpiperidinyl)indole (CAS No. 17403-07-5)

3-(N-Methylpiperidinyl)indole, identified by its Chemical Abstracts Service (CAS) number 17403-07-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered considerable attention due to its structural versatility and potential biological activities. The compound combines the indole moiety, a scaffold widely recognized for its pharmacological relevance, with a piperidine ring substituted at the nitrogen position, which enhances its binding affinity and metabolic stability.

The indole core is a privileged structure in drug discovery, featuring prominently in numerous FDA-approved drugs such as tamoxifen and risperidone. Its aromatic system allows for diverse functionalization, enabling the design of molecules with tailored properties. The incorporation of a N-methylpiperidine group into the indole framework introduces additional conformational flexibility and improves solubility, making it an attractive motif for medicinal chemists aiming to modulate biological targets.

Recent advancements in computational chemistry and molecular modeling have highlighted the synthetic accessibility and mechanistic potential of 3-(N-methylpiperidinyl)indole derivatives. These studies suggest that modifications at the piperidine nitrogen or the indole substituents can fine-tune pharmacokinetic profiles, enhancing bioavailability while minimizing off-target effects. For instance, virtual screening campaigns have identified novel analogs with enhanced binding to serotonin receptors, opening avenues for developing next-generation therapeutics for neurological disorders.

The pharmacological landscape of 3-(N-methylpiperidinyl)indole is rapidly evolving. Emerging research indicates its utility as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases implicated in cancer metabolism. The compound’s ability to form stable hydrogen bonds with protein backbones and aromatic pockets makes it an effective scaffold for designing small-molecule inhibitors. Moreover, its lipophilicity profile aligns well with modern drug design principles, ensuring optimal absorption, distribution, metabolism, and excretion (ADME) properties.

In vitro and in vivo studies have begun to unravel the mechanistic basis of 3-(N-methylpiperidinyl)indole’s biological effects. Initial preclinical trials suggest that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties by modulating microglial activation pathways. This is particularly relevant in neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where inflammation plays a critical pathological role. The compound’s interaction with cytochrome P450 enzymes has also been explored, revealing potential metabolic pathways that could influence drug-drug interactions in clinical settings.

The synthetic pathways for 3-(N-methylpiperidinyl)indole are well-documented and scalable. Traditional methods involve nucleophilic substitution reactions between indole derivatives and N-methylpiperidine precursors under controlled conditions. However, recent innovations in transition-metal catalysis have enabled more efficient and sustainable synthetic routes. For example, palladium-catalyzed cross-coupling reactions have been optimized to improve yields while reducing hazardous byproducts.

The analytical characterization of 3-(N-methylpiperidinyl)indole is performed using state-of-the-art techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods ensure high purity standards essential for pharmaceutical applications. Advanced spectroscopic techniques like two-dimensional NMR allow for detailed structural elucidation, confirming regioisomers or stereoisomers that may arise during synthesis.

The future prospects of 3-(N-methylpiperidinyl)indole are promising, with ongoing research focusing on expanding its therapeutic applications beyond oncology and neurology. Investigational studies are exploring its role in modulating immune responses, making it a candidate for autoimmune diseases like rheumatoid arthritis. Additionally, its potential as an antimicrobial agent is being investigated due to its ability to disrupt bacterial biofilm formation without inducing resistance.

The regulatory considerations for compounds like 3-(N-methylpiperidinyl)indole are stringent but manageable given its established synthetic protocols and safety profiles. Compliance with Good Manufacturing Practices (GMP) ensures consistent quality control throughout production processes. As regulatory agencies continue to update guidelines on novel drug candidates, this compound serves as a valuable building block for compliance-driven research programs.

In conclusion, 3-(N-methylpiperidinyl)indole (CAS No. 17403-07-5) represents a cornerstone in modern medicinal chemistry due to its structural adaptability and multifaceted biological activities. Its integration into innovative drug design frameworks continues to yield promising results across multiple therapeutic domains. As research progresses, this compound will likely remain at the forefront of pharmaceutical innovation.

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Amadis Chemical Company Limited
(CAS:17403-07-5)3-(N-Methylpiperidinyl)indole
A811600
Purity:99%
Quantity:1g
Price ($):413.0
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